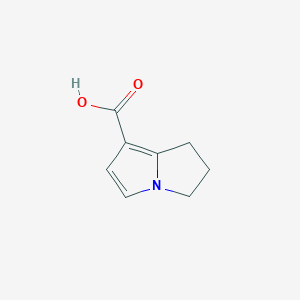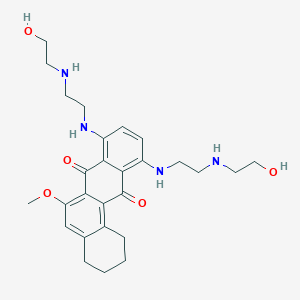
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, also known as BHQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. BHQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. BHQ has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is not fully understood. However, it is believed that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone interacts with DNA and RNA, resulting in the stabilization of the nucleic acid structure. This stabilization leads to an increase in the fluorescence intensity of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, making it an ideal candidate for fluorescence microscopy.
Biochemical and Physiological Effects
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to have minimal biochemical and physiological effects. Studies have shown that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is non-toxic to cells and does not interfere with cellular functions. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has also been shown to be stable in various biological environments, making it an ideal candidate for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its stability and high fluorescence intensity. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to be stable for long periods of time, making it an ideal candidate for long-term imaging studies. However, one of the limitations of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its high cost. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound and is not readily available, making it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone in scientific research. One potential application is in the field of drug discovery. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could be used as a fluorescent dye to label potential drug targets, allowing for the identification of new drug candidates. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could also be used in the field of cancer research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to interact with DNA and RNA, making it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound that has shown promising results in scientific research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been synthesized using various methods and has been studied for its potential use in various applications. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has minimal biochemical and physiological effects and is stable in various biological environments. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been achieved using several methods. One of the most commonly used methods is the condensation reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione. This reaction results in the formation of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone as a yellow powder. Other methods include the reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione using various catalysts.
Applications De Recherche Scientifique
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is in the field of fluorescence microscopy. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been used as a fluorescent dye for labeling DNA and RNA in live cells. The fluorescence of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is highly stable and does not bleach easily, making it an ideal candidate for long-term imaging studies.
Propriétés
Numéro CAS |
124511-81-5 |
|---|---|
Nom du produit |
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone |
Formule moléculaire |
C27H36N4O5 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
8,11-bis[2-(2-hydroxyethylamino)ethylamino]-6-methoxy-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C27H36N4O5/c1-36-21-16-17-4-2-3-5-18(17)22-25(21)27(35)24-20(31-11-9-29-13-15-33)7-6-19(23(24)26(22)34)30-10-8-28-12-14-32/h6-7,16,28-33H,2-5,8-15H2,1H3 |
Clé InChI |
WVHLYXXUTXVUMU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
SMILES canonique |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
Autres numéros CAS |
124511-81-5 |
Synonymes |
8,11-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone EAM-TBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



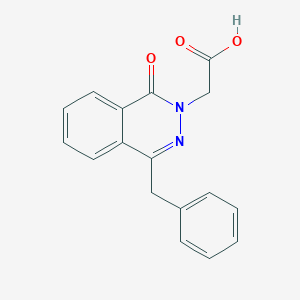
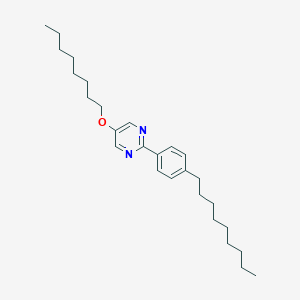

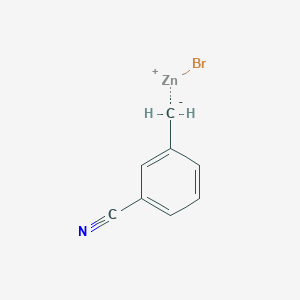
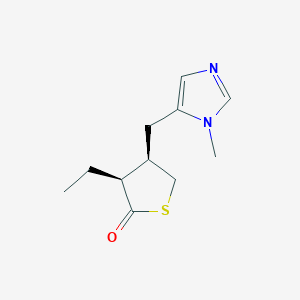

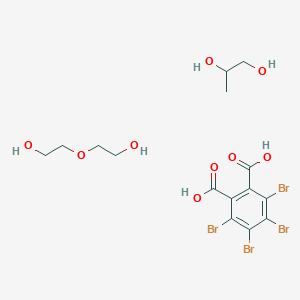
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
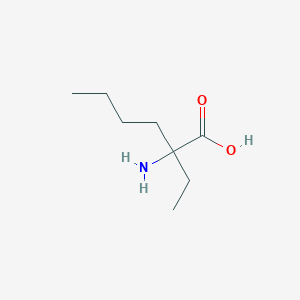
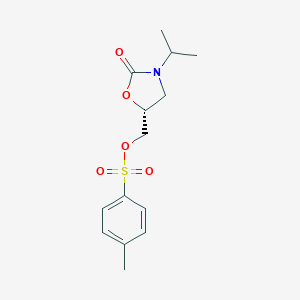
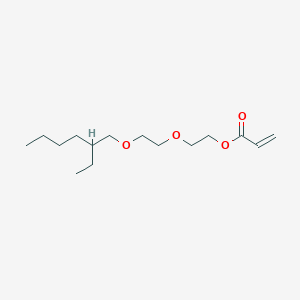
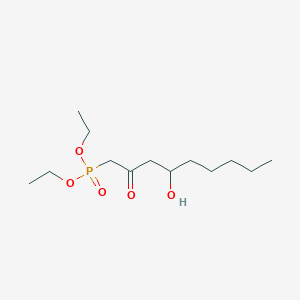
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
